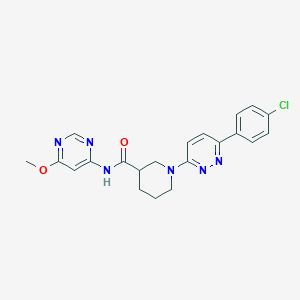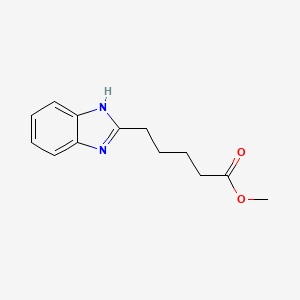![molecular formula C22H27ClFN3O4S2 B2887265 N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1216474-31-5](/img/structure/B2887265.png)
N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O4S2 and its molecular weight is 516.04. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
The compound's derivatives have been explored for their potential in photodynamic therapy (PDT) applications, particularly in the treatment of cancer. For instance, derivatives like zinc phthalocyanine substituted with new benzenesulfonamide groups have shown remarkable properties as photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral Research
In antiviral research, certain analogs of the compound have been identified as novel selective inhibitors of cytomegalovirus (CMV) replication. These inhibitors demonstrate a unique mechanism of action by interfering with viral DNA maturation and packaging without inhibiting viral DNA synthesis, transcription, or translation. This selective inhibition points towards their potential for developing antiviral therapies with an excellent safety profile (Buerger et al., 2001).
Neurological Disorders and Depression
Research into neurological disorders and depression has also utilized derivatives of this compound. For example, neurokinin-1 receptor antagonists derived from the chemical structure have been shown to be highly effective in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression. These findings suggest the compound's derivatives as promising candidates for treating these conditions (Harrison et al., 2001).
Drug Metabolism and Biocatalysis
The compound and its derivatives have been employed in studies focusing on drug metabolism and the application of biocatalysis to produce mammalian metabolites. This research is crucial for understanding how drugs are metabolized in the body and for developing more effective and safer pharmaceuticals. For instance, the use of microbial-based surrogate biocatalytic systems has been demonstrated to produce significant amounts of mammalian metabolites, aiding in drug development processes (Zmijewski et al., 2006).
Insecticide Development
In the agricultural sector, research into novel insecticides has led to the development of compounds featuring structural derivatives of N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride. Such compounds, like flubendiamide, have shown extremely strong insecticidal activity against lepidopterous pests, including resistant strains, offering new tools for pest management programs (Tohnishi et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S2.ClH/c1-15-5-10-18(30-4)20-21(15)31-22(24-20)26(13-12-25(2)3)19(27)11-14-32(28,29)17-8-6-16(23)7-9-17;/h5-10H,11-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNGZWHAHYWYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)

![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2887193.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2887196.png)
![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2887199.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)
![Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2887202.png)
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)

![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2887205.png)